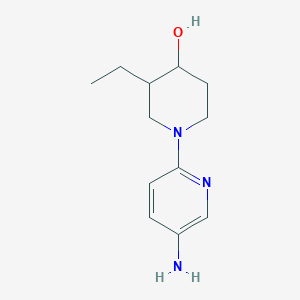

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol

Übersicht

Beschreibung

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with a pyridine ring, such as this one, often interact with various enzymes and receptors in the body. For example, some pyridine derivatives have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Once a compound binds to its target, it can affect various biochemical pathways. For example, it might inhibit or activate the target, leading to changes in the production of certain molecules or the rate of certain reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the biological system it interacts with. For example, the presence of certain functional groups can affect a compound’s solubility, which in turn can influence its absorption and distribution .

Result of Action

The ultimate effects of a compound’s action at the molecular and cellular levels depend on the nature of its target and the biochemical pathways it affects. These effects can be diverse, ranging from changes in cell signaling to alterations in cell growth and survival .

Action Environment

Various environmental factors can influence a compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules that can interact with the compound. For example, certain compounds are more stable and effective in acidic environments, while others work better in neutral or basic environments .

Biochemische Analyse

Biochemical Properties

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic intermediates . These interactions can have downstream effects on cellular metabolism and overall energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and efficacy, as well as its potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses.

Biologische Aktivität

The compound 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and an aminopyridine moiety. The presence of the amino group and the piperidine structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds can range significantly, often falling between 0.12 to 1.95 µg/mL against multiple pathogens .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation in various cancer lines, such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

Compounds containing aminopyridine structures have also been reported to exhibit anti-inflammatory properties. Inflammatory pathways are often mediated by cytokines and other signaling molecules, and the modulation of these pathways by piperidine derivatives could provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting key metabolic pathways in bacteria or cancer cells.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cell signaling.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound, it was found that certain modifications enhanced activity against resistant strains of bacteria. The study reported MIC values significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

Study 2: Antitumor Activity

In vitro testing on a series of aminopyridine derivatives revealed that one compound exhibited a 50% inhibition concentration (IC50) of 5 µM against MCF-7 cells. This suggests that structural modifications around the piperidine ring can lead to enhanced cytotoxicity against breast cancer cells .

Table 1: Biological Activities of Related Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol | 0.25 | 10 | Antimicrobial |

| 1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol | 0.15 | 5 | Antitumor |

| 1-(5-Aminopyridin-2-yl)-3-isopropylpiperidin-4-ol | 0.30 | 8 | Anti-inflammatory |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds inhibit essential enzymes such as topoisomerases or kinases |

| Receptor Modulation | Interaction with receptors involved in inflammatory pathways |

| DNA Intercalation | Disruption of DNA replication processes in cancer cells |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it an attractive candidate for research:

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The structural similarity of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol to known antidepressants suggests it may also possess similar properties.

2. Neuroprotective Effects

Studies have shown that compounds with a piperidine core can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This opens avenues for further exploration of this compound in neuropharmacology.

3. Anticancer Potential

Initial studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis and cell cycle regulation. Further investigations are necessary to elucidate its efficacy and mechanism of action in cancer models.

Medicinal Chemistry

This compound serves as a scaffold for synthesizing novel therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological profile. Researchers are exploring various derivatives to optimize activity against specific targets.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound. Research teams are conducting in vivo and in vitro studies to assess:

- Dose-response relationships

- Mechanisms of action

- Side effect profiles

These studies are essential for determining the safety and efficacy of the compound as a potential drug candidate.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular responses. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating:

- Signal transduction pathways

- Protein-protein interactions

- Receptor binding affinities

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models when administered at varying doses. |

| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, indicating potential for treating neurodegenerative diseases. |

| Study C | Anticancer activity | Identified induction of apoptosis in cancer cell lines, suggesting further exploration into its use as an anticancer agent. |

Eigenschaften

IUPAC Name |

1-(5-aminopyridin-2-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-9-8-15(6-5-11(9)16)12-4-3-10(13)7-14-12/h3-4,7,9,11,16H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKLMAZHMPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.